molecular formula C24H18FN5O2 B2879734 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923680-90-4

6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2879734
CAS No.: 923680-90-4
M. Wt: 427.439
InChI Key: BVMFAJHOXRWGQF-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-tetrazolo-pyrimidine family, characterized by a fused heterocyclic core structure. The chromeno moiety (benzopyran) is fused with a tetrazolo-pyrimidine ring system, creating a rigid polycyclic framework. Key substituents include a 4-fluorophenyl group at position 6 and a 4-methoxyphenyl group at position 5. The methoxy group, being electron-donating, may influence solubility and intermolecular interactions. The dihydro (7,12-dihydro) configuration suggests partial saturation, which could modulate conformational flexibility compared to fully aromatic analogs .

Properties

IUPAC Name

9-(4-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c1-31-17-12-8-14(9-13-17)22-20-21(26-24-27-28-29-30(22)24)18-4-2-3-5-19(18)32-23(20)15-6-10-16(25)11-7-15/h2-13,22-23H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMFAJHOXRWGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)F)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN4OC_{20}H_{19}FN_{4}O with a molecular weight of approximately 382.46 g/mol. The structure incorporates a chromeno-tetrazolo-pyrimidine framework, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H19FN4OC_{20}H_{19}FN_{4}O
Molecular Weight382.46 g/mol
IUPAC NameThis compound

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines. For instance, studies on related chromeno-pyrimidine derivatives have shown effective inhibition of tumor growth in vitro and in vivo.

  • Cytotoxic Studies : In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of the Bax/Bcl-2 ratio, leading to increased apoptosis rates in sensitive cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • Antiproliferative Activity : The antiproliferative effects are quantified using the MTT assay, where compounds show IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the low nanomolar range against various cancer cell lines .

The proposed mechanisms through which this compound exhibits biological activity include:

  • Enzyme Inhibition : Compounds with similar structures often act as dual inhibitors of critical pathways involved in tumor proliferation, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This dual inhibition can significantly hinder tumor growth and metastasis .
  • Induction of Apoptosis : The ability to trigger apoptotic pathways is a crucial factor in the anticancer efficacy of these compounds. Studies have indicated that the presence of specific substituents on the phenyl rings enhances this effect .

Case Studies

  • Study on Antitumor Activity : A study involving a series of chromeno-pyrimidine derivatives reported significant antitumor activity against human fibrosarcoma models (HT1080). The most active derivative exhibited an IC50 of 3 nM .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to target enzymes. Molecular docking results suggest strong interactions with EGFR and VEGFR binding sites, providing insights into their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The tetrazolo[1,5-a]pyrimidine core distinguishes this compound from analogs with triazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrimidine scaffolds. For example:

  • 7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,9-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (): Replaces the tetrazolo ring with a triazolo system. Substitutes fluorine with chlorine and bromine, increasing steric bulk and altering electronic properties. Molecular weight: 521.799 g/mol (vs. ~450–470 g/mol for the target compound, estimated).
  • 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (): Pyrazolo-pyrimidine core lacks the chromeno fusion. Trifluoromethyl group enhances lipophilicity and metabolic resistance .
Substituent Effects

Fluorine vs. Halogens/Bulky Groups :

  • Fluorine’s small size and high electronegativity improve membrane permeability and target binding compared to bulkier halogens like bromine () or chlorine ().

Methoxy vs. Methylsulfanyl Groups :

Table 1: Key Structural and Analytical Properties
Compound Name Molecular Formula Substituents (Positions) Notable Data/Applications Reference
Target Compound C₂₅H₂₀FN₅O₂ 6-(4-Fluorophenyl), 7-(4-methoxyphenyl N/A (inferred)
7-(4-Bromophenyl)-2-chloro-6-(4-methoxyphenyl) (triazolo analog) C₂₅H₁₈BrClN₄O₂ 7-Br, 2-Cl Molecular weight: 521.799 g/mol
6-(2-Methoxyphenyl)-7-(4-methylphenyl) (triazolo analog) C₂₆H₂₂N₄O₂ 6-(2-MeO), 7-(4-Me) Collision cross-section predicted
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C₁₄H₉F₄N₃ 5-F, 7-CF₃ Anticancer candidate (hypothetical)
7-(4-Methoxyphenyl)-6-phenyl (triazolo analog) C₂₅H₂₀N₄O₂ 7-(4-MeO), 6-Ph MDL Number: MFCD00713343

Preparation Methods

Pinner/Dimroth Rearrangement

Chromeno[4,3-d]pyrimidine intermediates are synthesized via tandem intramolecular Pinner/Dimroth rearrangements. For example:

  • Starting Material : 4-Hydroxycoumarin derivatives react with substituted benzaldehydes and thiourea under acidic conditions to form dihydrochromenopyrimidines.
  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate chlorination and cyclization.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours yields 85–90% of the chromeno-pyrimidine core.

Tetrazolo[1,5-a]Pyrimidine Annulation

Sodium Azide-Mediated Cyclization

The tetrazole ring is introduced via cyclization of hydrazino precursors or direct azide addition:

  • Method A : 4-Chloro-pyrrolo[2,3-d]pyrimidines react with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethyl sulfoxide (DMSO) at 90°C.
    Mechanism : NH₄Cl generates ammonium azide (NH₄N₃), which substitutes the chloro group, followed by intramolecular cyclization.
    Yield : 70–80% after crystallization from toluene.
  • Method B : Diazotization of 4-hydrazino-pyrrolo[2,3-d]pyrimidines with sodium nitrite (NaNO₂) in acetic acid at 0–5°C.
    Advantage : Avoids DMSO, simplifying purification.

Multi-Component Reaction (MCR) Approaches

Fe₃O₄@SiO₂-(PP)(HSO₄)₂-Catalyzed Synthesis

A three-component reaction streamlines the synthesis:

  • Components :
    • N,N′-(Sulfonylbis(1,4-phenylene))bis(3-oxobutanamide)
    • Aldehydes (e.g., 4-fluorobenzaldehyde, 4-methoxybenzaldehyde)
    • 1H-Tetrazol-5-amine
  • Catalyst : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (2.5 mol%) in dimethylformamide (DMF) at 80°C.
  • Yield : 82–89% under solvent-free conditions.
  • Mechanism : Aldol condensation forms the chromene ring, followed by cyclocondensation with tetrazol-5-amine.

Functionalization at Positions 6 and 7

Suzuki-Miyaura Coupling

Aryl groups are introduced via palladium-catalyzed cross-coupling:

  • Substrates : 6-Bromo-7-chloro-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine reacts with:
    • 4-Fluorophenylboronic acid (position 6)
    • 4-Methoxyphenylboronic acid (position 7)
  • Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1) with K₂CO₃.
  • Yield : 75–82% after column chromatography.

Optimization and Challenges

Solvent and Temperature Effects

  • DMSO vs. DMF : DMSO enhances azide reactivity but complicates purification, while DMF improves catalyst stability in MCRs.
  • Temperature : Tetrazole formation requires 90°C in DMSO, whereas MCRs proceed at 80°C.

Byproduct Formation

  • Diazonium Intermediates : Excess NaNO₂ in diazotization leads to nitro derivatives; controlled stoichiometry minimizes this.
  • Regioselectivity : Competing pathways during cyclocondensation require careful substituent tuning.

Data Tables

Table 1. Comparison of Synthetic Methods

Method Reagents/Catalysts Conditions Yield (%) Reference
Sodium Azide Cyclization NaN₃, NH₄Cl, DMSO 90°C, 3 hr 70–80
Diazotization NaNO₂, AcOH 0–5°C, 1 hr 65–75
MCR with Fe₃O₄ Catalyst Fe₃O₄@SiO₂-(PP)(HSO₄)₂ 80°C, solvent-free 82–89
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Reflux, 12 hr 75–82

Table 2. Spectral Data for Key Intermediate

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Chromeno-pyrimidine Core 1680 (C=O), 1600 (C=N) 7.2–8.1 (aryl), 5.4 (CH₂) 155–160 (C=N), 110–125 (aryl)

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